molecular formula C12H20Cl2N2 B2790889 (S)-2-Phenethylpiperazine dihydrochloride CAS No. 2055848-89-8

(S)-2-Phenethylpiperazine dihydrochloride

Cat. No.: B2790889
CAS No.: 2055848-89-8
M. Wt: 263.21
InChI Key: GNCMVWAICYVFJG-LTCKWSDVSA-N
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Description

(S)-2-Phenethylpiperazine dihydrochloride is a chiral piperazine derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the second carbon of the piperazine ring in the (S)-configuration. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

(2S)-2-(2-phenylethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCMVWAICYVFJG-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The final product is typically purified through crystallization or chromatography techniques to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s nitrogen atoms participate in nucleophilic substitutions, enabling derivatization:

Reaction TypeConditionsOutcomeSource
Alkylationp-Toluenesulfonic acid thiophene-2-ethyl ester, K3_3PO4_4, 95°C, 11 hrForms thienylethylamino derivatives
AcylationBoc anhydride, THF, rtN-Boc-protected intermediate
CondensationEthyl 4-chloro-pyrimidine carboxylate, basePyrimidine-piperazine hybrids

Key Observation : Solvents like acetonitrile or THF and bases such as K3_3PO4_4 optimize substitution efficiency .

Acid-Base Reactivity

The dihydrochloride salt undergoes reversible protonation, influencing solubility and receptor binding:

  • Protonation States at pH 7.4 :

    • Predominantly exists as a monoprotonated species (piperazine NH⁺) in physiological conditions .

    • Diprotonation occurs in acidic environments (e.g., gastric fluid), enhancing water solubility .

Biological Implications :

  • Facilitates dopamine and norepinephrine release via ionic interactions with presynaptic transporters .

  • Potentiates α-methyl-p-tyrosine-induced monoamine depletion, indicating uptake inhibition .

Stereochemical Influence on Reactivity

The (S)-configuration governs substrate selectivity in enzymatic and synthetic contexts:

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic precursors preferentially cleaves (R)-enantiomers, enriching (S)-forms .

  • Catalytic Asymmetry : Chiral catalysts induce stereoselective aza-Michael additions, avoiding racemization during cyclization .

Analytical Characterization

Reaction products are validated via:

  • HPLC Monitoring : Tracks intermediate formation (e.g., (S)-2-(2-thienylethylamino) derivatives) with >98% purity thresholds .

  • Chiral Stationary Phases : Resolve enantiomers using cellulose-based columns, confirming ee ≥99% .

Pharmacological Interactions

While not a direct chemical reaction, (S)-2-phenethylpiperazine’s binding to σ1_1 and histamine H3_3 receptors involves:

  • Hydrogen Bonding : Piperazine NH groups interact with Glu50 and His29 residues in receptor active sites .

  • π-Stacking : The phenethyl group engages aromatic residues, stabilizing ligand-receptor complexes .

Stability and Degradation

  • Thermal Decomposition : Heating above 150°C induces HCl loss, forming the free base.

  • Oxidative Pathways : Susceptible to peroxide-mediated oxidation at the benzylic position, necessitating inert storage conditions .

Scientific Research Applications

Dopamine Receptor Antagonism

Research indicates that (S)-2-Phenethylpiperazine dihydrochloride acts as a dopamine D2 receptor antagonist. This property is particularly significant in the context of treating psychotic disorders such as schizophrenia. The blockade of D2 receptors is associated with alleviating both positive and negative symptoms of schizophrenia, which include hallucinations and emotional detachment .

Case Study: A patent describes the use of compounds like this compound for treating schizophrenia and mood disorders by targeting dopamine receptors .

Serotonin Receptor Modulation

The compound has also been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor. It serves as an inverse agonist at this receptor, which may contribute to its efficacy in managing conditions such as anxiety and depression .

Research Findings: A study highlighted that modifying the chemical structure of phenethylpiperazine derivatives could enhance their selectivity and potency at serotonin receptors, indicating potential for developing new antidepressants .

Potential in Treating Other Disorders

Beyond psychosis and mood disorders, this compound has implications in treating conditions related to serotonin dysregulation, including anxiety disorders and certain types of insomnia .

Comparative Analysis of Applications

Application AreaMechanism of ActionTherapeutic Use
Dopamine D2 Receptor AntagonismBlocks D2 receptorsSchizophrenia treatment
Serotonin 5-HT2A ModulationActs as an inverse agonistAnxiety and depression management
General Neurotransmitter ModulationInteracts with multiple neurotransmitter systemsPotential for broader psychiatric applications

Mechanism of Action

The mechanism of action of (S)-2-Phenethylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs of Piperazine Dihydrochloride Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Features Pharmacological Notes Reference
(S)-2-Phenethylpiperazine dihydrochloride C₁₂H₂₀Cl₂N₂ 263.206 Phenethyl group on (S)-configured piperazine Hypothesized CNS activity due to aromatic moiety
1-(2-Phenylethyl)piperazine dihydrochloride C₁₂H₂₀Cl₂N₂ 263.206 Phenethyl group (non-chiral) Structural analog; chirality effects unexplored
(S)-2-Methylpiperazine dihydrochloride C₅H₁₄Cl₂N₂ 179.09 Methyl group on (S)-configured piperazine Reduced lipophilicity vs. phenethyl derivatives
1-[2-(Trifluoromethyl)phenyl]ethylpiperazine dihydrochloride C₁₃H₁₅Cl₂F₃N₂ 325.18 Trifluoromethylphenyl group Enhanced metabolic stability (electron-withdrawing group)
2-(2-Methylphenyl)piperazine dihydrochloride C₁₁H₁₈Cl₂N₂ 253.18 Methylphenyl group on piperazine Altered steric interactions vs. phenethyl
Vanoxerine dihydrochloride C₂₂H₂₈Cl₂N₂O 411.38 Aryl-substituted piperazine derivative CDK2/4/6 inhibitor (IC₅₀: 3.79–4.04 µM in cancer cells)

Key Structural and Functional Differences

Chirality: The (S)-configuration in this compound may confer stereoselective binding to targets like serotonin or dopamine receptors, unlike non-chiral analogs such as 1-(2-Phenylethyl)piperazine dihydrochloride .

Trifluoromethylphenyl: Introduces electron-withdrawing properties, which could reduce oxidative metabolism and improve pharmacokinetic stability . Methylphenyl: Steric hindrance from the ortho-methyl group may limit receptor access compared to the flexible phenethyl chain .

Piperazine vs. Piperidine: Piperazine derivatives (e.g., vanoxerine) have two nitrogen atoms, enabling stronger hydrogen bonding vs. piperidine derivatives like 4-(Diphenylmethoxy)piperidine hydrochloride (single nitrogen) .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : Phenethyl-substituted compounds (logP ~2.5–3.0) are more lipophilic than methyl-substituted analogs (logP ~1.0–1.5), impacting tissue distribution .
  • Receptor Affinity: Vanoxerine, a piperazine-based CDK inhibitor, demonstrates nanomolar to low micromolar IC₅₀ values in cancer models, suggesting that this compound could exhibit similar potency if optimized for kinase interactions .
  • Metabolic Stability : Trifluoromethyl groups (as in ) reduce cytochrome P450-mediated metabolism, a feature absent in the parent compound .

Biological Activity

(S)-2-Phenethylpiperazine dihydrochloride is a compound of interest in pharmacology, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2C_{12}H_{18}N_2 and features a piperazine ring substituted with a phenethyl group. Its structure is significant for its interaction with various biological targets.

  • Serotonin Reuptake Inhibition :
    • Research indicates that derivatives of 2-phenethylpiperazine act as selective serotonin reuptake inhibitors (SSRIs). These compounds demonstrate binding affinity at the serotonin transporter (SERT), which is crucial for the modulation of serotonin levels in the brain. For example, some derivatives have shown IC50 values in the micromolar range, indicating moderate potency compared to traditional SSRIs like fluoxetine .
  • Antidepressant Activity :
    • The compound's potential as an antidepressant has been highlighted in studies where it was found to alleviate symptoms associated with depression, likely through its action on serotonin pathways. The synthesis of various analogs has led to the identification of compounds that may reduce SSRI-induced sexual dysfunction while maintaining antidepressant efficacy .
  • Neuroprotective Effects :
    • Preliminary studies suggest that (S)-2-phenethylpiperazine may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative conditions. This activity could be attributed to its influence on neurotransmitter systems and cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Serotonin Reuptake InhibitionBinding to SERT
Antidepressant EffectsModulation of serotonin levels
NeuroprotectionPotential cellular signaling effects

Case Studies and Clinical Applications

  • Clinical Trials :
    • Several clinical trials have investigated the efficacy of piperazine derivatives, including (S)-2-phenethylpiperazine, in treating depression and anxiety disorders. These trials often focus on comparing new compounds against established SSRIs to evaluate their safety and effectiveness.
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations have shown that the absorption, distribution, metabolism, and excretion (ADME) profiles of (S)-2-phenethylpiperazine are favorable for therapeutic use. Studies indicate that it achieves adequate plasma concentrations necessary for pharmacological activity without significant toxicity .
  • Comparative Efficacy :
    • In comparative studies with other SSRIs, (S)-2-phenethylpiperazine demonstrated a favorable side effect profile, particularly regarding sexual dysfunction—a common issue with traditional SSRIs .

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